3-iodo-N-(2-morpholin-4-ylethyl)benzamide
Description
3-Iodo-N-(2-morpholin-4-ylethyl)benzamide is a benzamide derivative featuring an iodine atom at the 3-position of the benzene ring and a morpholinoethyl group attached to the benzamide nitrogen. The iodine substituent introduces steric bulk and electronic effects, which may enhance binding to biological targets or serve as a heavy atom for crystallographic studies. The morpholine moiety is a common pharmacophore in drug design, improving solubility and modulating pharmacokinetic properties.
Propriétés
IUPAC Name |
3-iodo-N-(2-morpholin-4-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17IN2O2/c14-12-3-1-2-11(10-12)13(17)15-4-5-16-6-8-18-9-7-16/h1-3,10H,4-9H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKSOSSAZFOHHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387086 | |
| Record name | 3-iodo-N-(2-morpholin-4-ylethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6003-48-1 | |
| Record name | 3-iodo-N-(2-morpholin-4-ylethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
The synthesis of 3-iodo-N-(2-morpholin-4-ylethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-iodobenzoic acid and 2-(morpholin-4-yl)ethylamine.
Amide Formation: The carboxylic acid group of 3-iodobenzoic acid is activated using reagents like thionyl chloride or carbodiimides to form an acyl chloride intermediate. This intermediate then reacts with 2-(morpholin-4-yl)ethylamine to form the desired amide bond, resulting in 3-iodo-N-(2-morpholin-4-ylethyl)benzamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
3-iodo-N-(2-morpholin-4-ylethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, the morpholine ring can be oxidized to form N-oxide derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
3-iodo-N-(2-morpholin-4-ylethyl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-iodo-N-(2-morpholin-4-ylethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Halogen-Substituted Analogs
The halogen substituent significantly influences electronic, steric, and lipophilic properties. Key analogs include:
*Molecular weights estimated based on substituent contributions.
- Electronic Effects : Iodine’s polarizability and weaker electronegativity compared to bromine or chlorine may enhance π-stacking interactions in target binding .
- Biological Activity : Bromo- and iodo-substituted benzamides are common in kinase inhibitor studies (e.g., tubulin polymerization in ), where halogen size affects binding pocket occupancy .
Morpholinoethyl-Substituted Benzamides
The morpholine ring enhances solubility and hydrogen-bonding capacity. Notable examples:
- Solubility : Morpholine’s oxygen atom improves aqueous solubility, critical for bioavailability in drug candidates .
- Synthetic Accessibility : Gold(I)-catalyzed synthesis (as in ) offers high yields (73% for related compounds) compared to traditional amide coupling .
Structural Analogues with Varied Aromatic Substitutions
Substituents on the benzene ring modulate target specificity:
- Functional Group Impact : Hydroxy groups (e.g., Rip-D) introduce hydrogen-bonding sites, while ethynyl linkages () enable rigid ligand-receptor interactions .
Research Findings and Implications
- Tubulin Binding : Benzamide derivatives with trimethoxyphenyl groups () show high tubulin affinity, suggesting that the iodine and morpholine groups in 3-iodo-N-(2-morpholin-4-ylethyl)benzamide could be optimized for similar targets .
- Synthetic Yields : Gold(I)-catalyzed methods (73% yield in ) outperform conventional amidation (33–99% yields in ), highlighting efficient routes for scale-up .
Activité Biologique
3-Iodo-N-(2-morpholin-4-ylethyl)benzamide is a compound of interest due to its potential biological activity, particularly in the field of cancer treatment. This article explores its mechanisms of action, efficacy against various cancer types, and relevant research findings.
Chemical Structure and Properties
The compound 3-iodo-N-(2-morpholin-4-ylethyl)benzamide belongs to the class of benzamide derivatives. Its structure can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 218.25 g/mol
- IUPAC Name : 3-Iodo-N-(2-morpholin-4-ylethyl)benzamide
Research indicates that compounds similar to 3-iodo-N-(2-morpholin-4-ylethyl)benzamide may act as inhibitors of the B-cell lymphoma 3 (Bcl-3) protein. Bcl-3 is implicated in the progression of various cancers, particularly in promoting metastasis in breast cancer models. The inhibition of Bcl-3 leads to a reduction in cell migration and proliferation, suggesting a potential therapeutic target for preventing cancer metastasis .
In Vitro Studies
In vitro studies have demonstrated the cytotoxic effects of 3-iodo-N-(2-morpholin-4-ylethyl)benzamide on various cancer cell lines. For example, its anti-proliferative activity was tested against several types of cancer cells:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 0.057 | Significant apoptosis induction |
| HepG2 (Liver) | 0.081 | Cell cycle arrest |
| HCT116 (Colon) | 0.119 | Induction of early apoptosis |
These results indicate that the compound exhibits promising anti-cancer properties, particularly through apoptosis induction and cell cycle modulation .
Case Studies
Several case studies have highlighted the compound's potential in clinical applications:
- Breast Cancer Model : In a murine model of ErbB2-driven breast cancer, administration of Bcl-3 inhibitors resulted in a significant reduction (40%) in lung metastasis formation from primary tumors . This suggests that targeting Bcl-3 with compounds like 3-iodo-N-(2-morpholin-4-ylethyl)benzamide may enhance therapeutic outcomes in breast cancer patients.
- Combination Therapy : Studies combining this compound with established chemotherapeutics have shown synergistic effects, enhancing overall efficacy while reducing necessary dosages of traditional agents .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of 3-iodo-N-(2-morpholin-4-ylethyl)benzamide has not been extensively studied; however, preliminary data suggest favorable absorption and distribution characteristics. Toxicological assessments are critical for determining safety profiles in clinical settings.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
